Anticancer Activity Spectrum Across the NCI 60 Cell Line Panel (Class-Level Inference)
As a member of the 5-arylidene-2-arylaminothiazol-4(5H)-one class, this compound is anticipated to exhibit significant antiproliferative activity in the NCI 60 human tumor cell line screen. In the foundational study of this scaffold, the majority of synthesized analogs demonstrated mean LogGI50 values between -5.77 and -4.35, corresponding to GI50 concentrations in the low micromolar to submicromolar range [1]. The most potent analogs within the series achieved mean LogGI50 values of -6.41 and -6.29 specifically against leukemia cell lines, indicating enhanced sensitivity of hematopoietic malignancies [1]. Direct experimental data for the target compound are not available in the current literature; the values cited here represent the performance range of structurally analogous thiazol-4-ones and serve as a baseline expectation pending compound-specific profiling.
| Evidence Dimension | In vitro antiproliferative activity (LogGI50) against NCI 60 panel |
|---|---|
| Target Compound Data | Not directly reported; predicted to fall within class range |
| Comparator Or Baseline | Class average: Mean LogGI50 range -5.77 to -4.35; leukemia-selective analogs: Mean LogGI50 -6.41 to -6.29 |
| Quantified Difference | Cannot be calculated without compound-specific data |
| Conditions | NCI 60 cancer cell line panel, 48 h exposure, sulforhodamine B assay |
Why This Matters
Establishes the anticancer potential of the chemotype and contextualizes the target compound's expected potency range, informing its prioritization for procurement in oncology drug discovery programs.
- [1] Subtel'na I, Atamanyuk D, Szymańska E, Kieć-Kononowicz K, Zimenkovsky B, Vasylenko O, Gzella A, Lesyk R. Synthesis of 5-arylidene-2-amino-4-azolones and evaluation of their anticancer activity. Bioorg Med Chem. 2010 Jul 15;18(14):5090-102. View Source
